molecular formula C6H12N2O4 B14614999 2-(2-Carbamoylmethoxy-ethoxy)-acetamide CAS No. 59086-76-9

2-(2-Carbamoylmethoxy-ethoxy)-acetamide

Cat. No.: B14614999
CAS No.: 59086-76-9
M. Wt: 176.17 g/mol
InChI Key: XEXSGNBDGFXDDF-UHFFFAOYSA-N
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Description

2-(2-Carbamoylmethoxy-ethoxy)-acetamide is an organic compound with a complex structure that includes both amide and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carbamoylmethoxy-ethoxy)-acetamide typically involves the reaction of ethylene glycol with chloroacetic acid to form 2-(2-chloroethoxy)acetic acid. This intermediate is then reacted with urea to produce the final compound. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carbamoylmethoxy-ethoxy)-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.

Scientific Research Applications

2-(2-Carbamoylmethoxy-ethoxy)-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Carbamoylmethoxy-ethoxy)-acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyethoxy)-acetamide: Similar structure but lacks the carbamoyl group.

    2-(2-Methoxyethoxy)-acetamide: Similar structure but has a methoxy group instead of a carbamoyl group.

Uniqueness

2-(2-Carbamoylmethoxy-ethoxy)-acetamide is unique due to its combination of amide and ether functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

59086-76-9

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

2-[2-(2-amino-2-oxoethoxy)ethoxy]acetamide

InChI

InChI=1S/C6H12N2O4/c7-5(9)3-11-1-2-12-4-6(8)10/h1-4H2,(H2,7,9)(H2,8,10)

InChI Key

XEXSGNBDGFXDDF-UHFFFAOYSA-N

Canonical SMILES

C(COCC(=O)N)OCC(=O)N

Origin of Product

United States

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